2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The InChI code for this compound is1S/C14H11FN4O/c15-9-3-5-10 (6-4-9)19-13-11 (7-16-19)12 (8-1-2-8)17-18-14 (13)20/h3-7,17H,1-2H2, (H,18,20)
. Physical And Chemical Properties Analysis
The compound has a predicted density of1.59±0.1 g/cm3
. The molecular weight of this compound is 327.319
.
Scientific Research Applications
Kinase Inhibition
The compound has been investigated as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a crucial role in cell death pathways, inflammation, and immune responses. Inhibition of RIPK1 may have therapeutic implications for conditions such as inflammatory diseases, neurodegenerative disorders, and cancer .
Anti-Inflammatory Properties
Given its structural features, this compound might exhibit anti-inflammatory effects. Researchers have explored its impact on pro-inflammatory cytokines, signaling pathways (such as NF-κB), and immune cell activation. Understanding its anti-inflammatory mechanisms could lead to novel therapeutic strategies .
Anticancer Potential
The compound’s unique pyrazolo[3,4-d]pyridazinone scaffold makes it an interesting candidate for anticancer drug development. Studies have investigated its effects on cancer cell lines, tumor growth, and apoptosis. Further research is needed to elucidate its precise mechanisms and potential clinical applications .
Neuroprotection
Neuroprotective properties have been suggested based on the compound’s structure. It may modulate neuronal survival pathways, oxidative stress, and neuroinflammation. Investigating its impact on neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) is an active area of research .
Cardiovascular Applications
The compound’s pharmacological profile includes cardiovascular effects. Researchers have explored its impact on blood pressure regulation, vascular function, and endothelial health. These findings could have implications for cardiovascular disease management .
Metabolic Disorders
Preliminary studies hint at potential effects on metabolic pathways. Investigating its influence on glucose homeostasis, lipid metabolism, and insulin sensitivity could reveal therapeutic opportunities for diabetes and obesity .
properties
IUPAC Name |
2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c17-10-3-5-11(6-4-10)22-15-12(7-19-22)14(9-1-2-9)20-21(16(15)24)8-13(18)23/h3-7,9H,1-2,8H2,(H2,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKBYZVBSVUCNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=C(C=C4)F)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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